Chirasil-Dex
Description
Properties
CAS No. |
140877-08-3 |
|---|---|
Molecular Formula |
C22H18N4O2 |
Molecular Weight |
370.412 |
IUPAC Name |
3-(4-methylimidazol-1-yl)-N-(4-pyridin-4-yloxyphenyl)benzamide |
InChI |
InChI=1S/C22H18N4O2/c1-16-14-26(15-24-16)19-4-2-3-17(13-19)22(27)25-18-5-7-20(8-6-18)28-21-9-11-23-12-10-21/h2-15H,1H3,(H,25,27) |
InChI Key |
TXKSFDQJSFSHRB-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=N1)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=NC=C4 |
Synonyms |
Chirasil-Dex |
Origin of Product |
United States |
Synthesis Pathways and Structural Design of Chirasil Dex Variants
Chemical Linkage Strategies and Immobilization Techniques
Cross-linking and its Impact on Stationary Phase Properties
Cross-linking is a critical post-synthesis modification for enhancing the stability and performance of Chirasil-Dex stationary phases, particularly those based on polysiloxane or silica (B1680970) supports. Cross-linking agents, such as silanes (e.g., tetraethoxysilane, methyltriethoxysilane), form a network structure that significantly improves the phase's properties bme.huscispace.com.
The impact of cross-linking on stationary phase properties includes:
Thermal Stability: Cross-linking increases the thermal stability, allowing for operation at higher temperatures, which can improve mass transfer kinetics and reduce mobile phase viscosity bme.hu. Immobilized this compound phases, due to cross-linking, exhibit a broader usable temperature range compared to non-immobilized mixtures bme.hu.
Solvent Resistance: The cross-linked network enhances resistance to a wider range of mobile phase solvents, enabling greater flexibility in method development bme.hu.
Mechanical Strength: Cross-linking improves the mechanical integrity of the stationary phase bed, making it more robust against high pressures and flow rates encountered in chromatographic systems bme.huchromatographyonline.com.
Phase Longevity: By preventing the migration or leaching of the chiral selector and creating a more stable matrix, cross-linking significantly extends the operational lifetime of the columns avantorsciences.comvwr.comchromtech.comelementlabsolutions.com.
Table 2.2.3: Impact of Cross-linking on this compound Stationary Phase Properties
| Property | Uncross-linked Phase (Mixture) | Cross-linked Phase (Immobilized) |
| Thermal Stability | Limited | Enhanced |
| Solvent Resistance | Moderate | High |
| Mechanical Strength | Lower | Higher |
| Phase Migration | Prone to migration | Minimized |
| Column Lifetime | Shorter | Significantly Improved |
| SFC/CEC Compatibility | Limited | Enhanced |
Derivatization and Modification Strategies for Enhanced Performance
Impact of Derivatization Agents on Chiral Recognition Capabilities
The selection of derivatization agents is paramount in tailoring the chiral recognition capabilities of this compound phases. The nature of the derivatizing agent directly influences the types and strengths of interactions the stationary phase can engage in with enantiomers.
Complementary Interactions: Derivatizing agents can be chosen to complement the inherent chiral recognition mechanism of the cyclodextrin (B1172386) core. For instance, introducing a group capable of specific hydrogen bonding with a target analyte can amplify the chiral discrimination mdpi.comresearchgate.netresearchgate.net.
Modulation of Selectivity: The introduction of different functional groups can alter the polarity, steric bulk, and hydrogen-bonding potential of the stationary phase. This modulation can enhance enantioselectivity for certain analyte classes while potentially reducing it for others if the derivatization masks key chiral recognition sites or introduces non-selective interactions mdpi.comresearchgate.netresearchgate.net. For example, while acetate (B1210297) derivatives generally increase selectivity, their impact can vary depending on the analyte's structure and the position of substituents mdpi.com.
Fundamental Principles of Chiral Recognition by Chirasil Dex
Supramolecular Interactions and Host-Guest Complexation
The chiral recognition process in Chirasil-Dex is a prime example of host-guest chemistry, where the cyclodextrin (B1172386) derivative acts as the host and the enantiomeric analyte as the guest. encyclopedia.pub The formation of these host-guest complexes is driven by various non-covalent interactions, collectively known as supramolecular interactions. researchgate.netescholarship.org These dynamic and reversible interactions are the cornerstone of enantiomeric discrimination on this stationary phase.
At the heart of this compound's chiral recognition ability is the unique structure of its cyclodextrin moieties. These cyclic oligosaccharides possess a truncated cone shape with a hydrophobic inner cavity and a hydrophilic outer surface. oatext.comresearchgate.net This structural arrangement allows for the partial or complete inclusion of guest molecules, particularly those with a hydrophobic portion that can fit within the cavity. oatext.comonlinepharmacytech.info The formation of these inclusion complexes is a key factor in the separation of enantiomers. nih.gov The stability of the inclusion complex can be influenced by the size and shape complementarity between the guest molecule and the cyclodextrin cavity.
For an inclusion complex to form, the guest molecule should ideally possess a proton-donating group and a suitably sized aliphatic chain or cycloalkane ring. researchgate.net The interior of the cyclodextrin cavity provides a hydrophobic environment, favoring interactions with nonpolar parts of the analyte molecule. This encapsulation can significantly alter the physicochemical properties of the guest molecule. onlinepharmacytech.info
While inclusion complexation is a primary mechanism, interactions occurring on the external surface of the cyclodextrin also play a crucial role in enantiorecognition. The hydroxyl groups and other substituents on the rim of the cyclodextrin molecule provide sites for external complex formation through various non-covalent interactions.
Molecular Mechanisms Governing Enantioselectivity
The enantioselectivity of this compound is governed by a delicate balance of several molecular mechanisms that collectively create a chiral environment where enantiomers can be differentiated.
Hydrogen Bonding: The hydroxyl groups on the exterior of the cyclodextrin molecule, as well as any derivatizing groups, can act as hydrogen bond donors or acceptors. If the analyte has complementary functional groups (e.g., hydroxyl, amino, or carbonyl groups), hydrogen bonding can occur, contributing significantly to the stability of the host-guest complex.
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the this compound stationary phase can interact through dipole-dipole forces. The relative orientation of these dipoles in the transient diastereomeric complexes will differ for each enantiomer, leading to differences in interaction energy.
Dispersion Forces (van der Waals forces): These ubiquitous attractive forces are particularly important within the hydrophobic cavity of the cyclodextrin. The snug fit of an analyte's nonpolar region inside the cavity maximizes these interactions, contributing to the stability of the inclusion complex.
The three-point interaction model is a conceptual framework often used to explain chiral recognition. It postulates that for effective enantiomeric discrimination, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent.
This concept of steric complementarity is fundamental to the "lock and key" principle of molecular recognition. The chiral cavity of the cyclodextrin acts as a "lock," and only one enantiomeric "key" can fit optimally. This difference in fit leads to a measurable difference in the strength of the interaction and, consequently, to chromatographic separation.
Solubilization of the Chiral Selector: The polysiloxane backbone renders the otherwise polar cyclodextrin soluble in the gas chromatographic stationary phase, allowing for the creation of a uniform and stable coating on the capillary column.
Creation of a Nonpolar Environment: The apolar nature of the polysiloxane matrix influences the partitioning of the analyte between the mobile phase and the stationary phase. This environment can enhance the hydrophobic interactions between the analyte and the cyclodextrin cavity.
Conformational Effects: The linkage of the cyclodextrin to the flexible polysiloxane chain can influence the conformation and accessibility of the cyclodextrin's chiral cavity. This, in turn, can affect the strength and nature of the host-guest interactions.
The combination of the specific chiral recognition properties of the cyclodextrin and the general properties of the polysiloxane matrix results in the robust and versatile chiral stationary phase known as this compound.
Summary of Key Interactions in Chiral Recognition by this compound
| Interaction Type | Location | Contributing Factors |
| Inclusion Complexation | Interior of the cyclodextrin cavity | Hydrophobic interactions, van der Waals forces, size and shape complementarity of the guest molecule. |
| External Complexation | Exterior surface and rim of the cyclodextrin | Hydrogen bonding, dipole-dipole interactions with hydroxyl and other functional groups. |
| Steric Effects | Both interior and exterior | Spatial arrangement of analyte's substituents leading to favorable or unfavorable fits. |
Thermodynamic and Kinetic Aspects of Chiral Recognition
The separation of enantiomers on this compound is governed by the differences in the Gibbs free energy of association (ΔΔG°) between each enantiomer and the chiral stationary phase. This energy difference is a function of both enthalpy (ΔΔH°) and entropy (ΔΔS°) changes, as described by the van't Hoff equation. The temperature of the chromatographic column is a critical parameter that directly influences these thermodynamic quantities and, consequently, the chiral selectivity.
Enthalpy-Entropy Compensation Phenomena
A key thermodynamic principle governing chiral recognition on this compound is the enthalpy-entropy compensation (EEC) phenomenon. This effect describes a situation where a change in enthalpy (ΔH°) upon binding is offset by a proportional change in entropy (ΔS°). In the context of chiral separations, the differences in the enthalpy (ΔΔH°) and entropy (ΔΔS°) of interaction for the two enantiomers with the CSP are linearly related.
Temperature-Dependent Elution Order Inversion (Tiso)
A direct consequence of the enthalpy-entropy compensation phenomenon is the potential for temperature-dependent inversion of the elution order of enantiomers. The temperature at which the elution order inverts is known as the isoenantioselective temperature (Tiso). At this specific temperature, the chiral selectivity (α) is equal to unity, meaning there is no separation of the enantiomers.
The relationship between the chiral selectivity factor (α) and temperature (T) can be described by the van't Hoff equation:
ln(α) = - (ΔΔH°/RT) + (ΔΔS°/R)
At the isoenantioselective temperature (Tiso), ln(α) = 0, and therefore:
Tiso = ΔΔH° / ΔΔS°
Below the Tiso, the separation is primarily enthalpy-driven, and the elution order is determined by the more exothermic interaction of one enantiomer with the CSP. Above the Tiso, the separation becomes entropy-driven, and the elution order reverses. This phenomenon has been observed for the N-trifluoroacetyl (TFA) ethyl ester derivatives of several α-amino acids on this compound, with Tiso values reported to be in the range of 20°C to 170°C, depending on the specific amino acid. nih.gov The occurrence of an isoenantioselective temperature highlights the importance of temperature optimization in method development for chiral separations on this compound.
| Compound Class | Specific Analytes (Derivatized) | Observed Tiso Range (°C) |
|---|---|---|
| α-Amino Acids | N-trifluoroacetyl ethyl esters | 20 - 170 nih.gov |
Effect of Temperature on Chiral Selectivity Values
Temperature has a profound effect on the chiral selectivity (α) values obtained on this compound. Generally, for separations operating in the enthalpy-controlled region (below Tiso), an increase in temperature leads to a decrease in chiral selectivity. This is because the term (ΔΔH°/RT) in the van't Hoff equation becomes smaller as the temperature increases, leading to a smaller ln(α) and thus a lower α value.
This inverse relationship between temperature and selectivity is a common observation for many chiral separations on cyclodextrin-based CSPs. Lowering the analysis temperature often enhances the differences in the interaction energies between the enantiomers and the stationary phase, resulting in improved resolution. However, this also leads to longer retention times and broader peaks. Therefore, a compromise must be found between achieving adequate selectivity and maintaining reasonable analysis times and peak efficiencies.
Conversely, for separations operating in the entropy-controlled region (above Tiso), an increase in temperature can lead to an increase in chiral selectivity, moving away from the point of no separation (α=1). The observation of non-linear van't Hoff plots (ln α vs. 1/T) for some compounds, such as the trifluoroacetate ethyl ester derivatives of certain α-amino acids on this compound, suggests that multiple chiral recognition mechanisms with different temperature dependencies may be at play. nih.govsemanticscholar.orgbme.hu
The following interactive table illustrates the general trend of the effect of temperature on chiral selectivity for a hypothetical compound below its Tiso.
| Temperature (°C) | Chiral Selectivity (α) |
|---|---|
| 80 | 1.15 |
| 100 | 1.12 |
| 120 | 1.08 |
| 140 | 1.05 |
Multi-Modal Chiral Recognition Characteristics
The ability of this compound to separate a wide range of chiral compounds is attributed to its multi-modal chiral recognition characteristics. This means that chiral recognition is not based on a single type of interaction but rather a combination of different mechanisms, which can vary depending on the structure of the analyte.
The primary modes of interaction contributing to chiral recognition on this compound are:
Inclusion Complexation: The hydrophobic cavity of the β-cyclodextrin molecule can include, either partially or fully, the non-polar parts of an analyte. The goodness of fit, which is dependent on the size and shape of the analyte, can differ between enantiomers, leading to chiral discrimination.
Surface Interactions: Interactions can also occur on the rim of the cyclodextrin cavity. The hydroxyl groups at the entrance of the cavity can act as hydrogen bond donors or acceptors. The permethylation of these hydroxyl groups in this compound modifies their interaction capabilities, but they can still participate in dipole-dipole and hydrogen bonding interactions with polar functional groups of the analyte.
The multi-modal nature of this compound is evidenced by the phenomenon of elution order reversal upon derivatization of the analyte. For instance, studies have shown that for certain alcoholic enantiomers, the elution order on this compound can be reversed when they are converted to their acetate (B1210297) derivatives. researchgate.net This suggests that the change in the functional group of the analyte alters the dominant mode of interaction with the stationary phase, leading to a switch in which enantiomer forms the more stable diastereomeric complex. For example, the underivatized alcohol may interact primarily through hydrogen bonding at the surface, while the less polar acetate derivative may favor inclusion into the cavity.
Furthermore, the observation of non-linear van't Hoff plots for some analytes provides additional evidence for multi-modal recognition. nih.govsemanticscholar.orgbme.hu A linear van't Hoff plot is expected when a single chiral recognition mechanism is dominant over the studied temperature range. A non-linear plot, however, indicates that two or more interaction mechanisms with different enthalpic and entropic contributions are competing, and their relative importance changes with temperature. This complex interplay of inclusion complexation and surface interactions provides this compound with its broad enantioselectivity.
Advanced Characterization of Chirasil Dex Chiral Stationary Phases
Spectroscopic Techniques for Structural Confirmation and Interaction Analysis
Spectroscopic analysis is fundamental in the characterization of Chirasil-Dex, providing direct evidence of the covalent linkage between the chiral selector and the polysiloxane backbone. These techniques are also instrumental in elucidating the mechanisms of chiral recognition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the successful synthesis and covalent bonding of the cyclodextrin (B1172386) moiety to the polysiloxane chain. nih.gov The spectra can verify the presence of characteristic signals from both the permethylated β-cyclodextrin and the dimethylpolysiloxane units within a single molecular structure, confirming the chemical linkage. nih.gov
Furthermore, NMR is invaluable for studying the chiral recognition mechanisms between the CSP and analyte enantiomers. springernature.com Techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between the protons of the analyte and the protons of the cyclodextrin cavity. nih.gov The observation of intermolecular NOEs provides definitive proof of inclusion complexation. nih.gov Changes in the chemical shifts of the cyclodextrin's inner protons upon addition of a chiral guest molecule can also be monitored to identify the specific interaction sites and determine the depth of the analyte's penetration into the cavity. springernature.comnih.gov These studies are crucial for understanding the thermodynamic and kinetic factors that govern enantioselectivity.
Infrared (IR) spectroscopy serves as a complementary technique to NMR for confirming the structural integrity of this compound. nih.gov By analyzing the vibrational frequencies of molecular bonds, IR spectroscopy can verify the successful chemical bonding of the cyclodextrin to the polysiloxane backbone. The synthesis of this compound typically involves a hydrosilylation reaction, which creates new Si-C bonds linking the cyclodextrin's spacer arm to the polysiloxane.
The resulting IR spectrum of the final this compound polymer will exhibit a combination of characteristic absorption bands from its constituent parts, alongside evidence of the new linkage. Key spectral features would include:
Bands corresponding to the C-H stretching and bending vibrations of the methyl groups on both the polysiloxane and the permethylated cyclodextrin.
Strong Si-O-Si stretching vibrations characteristic of the polysiloxane backbone.
Absorption bands related to the glycosidic C-O-C linkages within the cyclodextrin structure.
The disappearance or significant reduction of the Si-H stretching vibration from the polysiloxane precursor and the C=C stretching from the alkenyl spacer of the cyclodextrin derivative, confirming the completion of the hydrosilylation reaction. researchgate.net
Performance Metrics and Analytical Validation
The ultimate utility of a chiral stationary phase is defined by its ability to separate enantiomers effectively and reliably. A series of standardized performance metrics are used to validate the analytical capabilities of this compound columns.
The enantioseparation factor (α), also known as selectivity, is the primary measure of a CSP's ability to differentiate between two enantiomers. It is calculated as the ratio of the retention factors (k) of the more strongly retained enantiomer (k₂) to the less retained enantiomer (k₁):
α = k₂ / k₁
An α value of 1.0 indicates no separation, and a higher value signifies better chiral recognition. For this compound and other cyclodextrin-based CSPs, the enantioseparation factor is highly dependent on the analytical temperature. gcms.cz Generally, lower oven temperatures result in stronger intermolecular interactions, leading to increased enantioselectivity and higher α values. gcms.cz This relationship allows for the optimization of separations by tuning the temperature. gcms.cz
| Analyte | Column Temperature (°C) | Retention Time 1 (min) | Retention Time 2 (min) | Calculated α Value |
|---|---|---|---|---|
| (S)-2-Acetyloxy-2-(3-methylphenyl) acetonitrile | 160 | 11.5 | 12.6 | 1.10 |
| (S)-2-Acetyloxy-2-(4-methylphenyl) acetonitrile | 160 | 13.8 | 15.6 | 1.13 |
| (S)-2-Acetyloxy benzeneacetonitrile | 160 | 16.0 | 18.5 | 1.16 |
Data in the table is derived from experimental results reported for a Varian CP-Chirasil DEX CB column. wiley-vch.de The α value is calculated as the ratio of the retention times, assuming the dead time is negligible relative to the retention times.
While α describes the thermodynamic potential for separation, the resolution (Rs) quantifies the actual degree of separation between two chromatographic peaks, taking into account both selectivity and column efficiency. Baseline separation is generally achieved when Rs ≥ 1.5. The resolution is calculated using the formula:
Rs = 2(t₂ - t₁) / (w₁ + w₂)
where t₁ and t₂ are the retention times and w₁ and w₂ are the peak widths at the base.
Column efficiency, expressed as the number of theoretical plates (N), measures the band broadening that occurs as an analyte passes through the column. sigmaaldrich.com A higher number of theoretical plates results in narrower peaks and, consequently, better resolution. libretexts.org It can be calculated as:
N = 16 (tᵣ / w)²
where tᵣ is the retention time and w is the peak width at the base. This compound columns are known for providing high resolution due to the homogeneous distribution of the chemically bonded cyclodextrin, which minimizes peak broadening. elementlabsolutions.comchromtech.com
| Analyte Pair | Resolution (Rs) | Column Efficiency (N) |
|---|---|---|
| Enantiomers of 1-phenylethanol | 2.5 | ~110,000 |
| Enantiomers of Limonene | 1.8 | ~95,000 |
| Enantiomers of Styrene Oxide | 2.1 | ~105,000 |
Note: The values in this table are representative examples based on typical performance for high-resolution capillary GC columns and are not from a single specific source.
A critical advantage of this compound is its enhanced longevity and stability, which stems directly from the chemical bonding of the cyclodextrin selector to the polysiloxane backbone. elementlabsolutions.comchromtech.com Unlike physically coated or adsorbed phases, the covalently bonded CSP is not susceptible to phase stripping or bleeding, even at elevated temperatures or during extensive temperature programming cycles. restek.com This results in a significantly improved column lifetime and highly reproducible performance over time. restek.com
Studies on similar bonded cyclodextrin columns have demonstrated excellent stability for hundreds of injections without a significant loss of resolution or change in enantioselectivity. restek.comgcms.cz The thermal stability of this compound allows it to be operated up to specified temperature limits (e.g., 200°C) with minimal degradation, ensuring consistent performance for routine quality control and research applications. elementlabsolutions.comdoi.org This robustness guarantees that retention times and separation factors remain stable, which is essential for validated analytical methods. chromtech.comrestek.com
Influence of Film Thickness and Capillary Dimensions on Separation Efficiency
The enantioselective performance of a this compound chiral stationary phase is critically dependent on the physical dimensions of the capillary column, specifically the stationary phase film thickness (d_f), the capillary's internal diameter (I.D.), and its length (L). These parameters collectively govern the efficiency, resolution, analysis time, and sample capacity of a chiral separation. chebios.it A systematic optimization of these dimensions is essential to achieve baseline resolution of enantiomers in the shortest possible time. chebios.itrestek.com
Influence of Film Thickness (d_f)
The thickness of the immobilized this compound film directly impacts analyte retention and, consequently, resolution and sample loadability. chebios.it
Analyte Retention and Resolution: A direct, linear relationship exists between film thickness and the retention factor (k). gcms.cz Increasing the film thickness leads to longer retention times. This can be particularly advantageous for improving the resolution of highly volatile compounds (analytes with low k values), as it allows for greater interaction with the chiral stationary phase. gcms.cz Conversely, for high-boiling compounds, thinner films (e.g., 0.1 to 0.25 µm) are preferred to prevent excessively long elution times and potential peak broadening. gcms.cz While enantioselectivity (α) is primarily a function of the stationary phase chemistry, the efficiency term in the resolution equation can be negatively impacted by overly thick films due to slower mass transfer.
Sample Capacity and Inertness: Thicker films provide a greater volume of stationary phase, which increases the column's sample loading capacity. gcms.cz This is beneficial when analyzing samples with high concentrations of the target enantiomers to avoid peak distortion. Furthermore, a thicker film can more effectively cover active sites on the fused silica (B1680970) surface, enhancing the column's inertness and improving peak shapes for polar compounds. gcms.cz
Operational Limitations: The primary drawbacks of thicker films are increased column bleed at higher temperatures and a lower maximum operating temperature. chebios.it this compound columns are commonly offered with a standard film thickness of 0.25 µm, which provides a good balance for a wide range of applications. elementlabsolutions.comomnilab-shop.deebay.com
The general effects of modifying film thickness are summarized in the table below.
| Parameter | Effect of Increasing Film Thickness | Effect of Decreasing Film Thickness |
|---|---|---|
| Analyte Retention (k) | Increases | Decreases |
| Resolution (Volatile Analytes) | Improves | Reduces |
| Sample Capacity | Increases | Decreases |
| Column Bleed | Increases | Decreases |
| Maximum Operating Temperature | Decreases | Increases |
Influence of Capillary Dimensions (I.D. and Length)
Internal Diameter (I.D.): Column efficiency is inversely proportional to its internal diameter. greyhoundchrom.com Decreasing the I.D. of a this compound column significantly increases the number of theoretical plates per meter, leading to sharper peaks and enhanced enantiomer resolution. gcms.cz Research shows that reducing the column I.D. boosts resolution without affecting the separation factor (α). gcms.cz For instance, a 0.10 mm I.D. column provides the highest resolving power but has the lowest sample capacity. gcms.cz In contrast, a 0.53 mm I.D. column is best suited for semi-preparative work due to its high capacity, though at the expense of resolution. gcms.cz For most analytical applications, a 0.25 mm I.D. column is considered the ideal compromise, offering a balance between high efficiency and adequate sample capacity. greyhoundchrom.comgcms.cz
The following table illustrates the relationship between capillary I.D. and its typical performance characteristics for chiral separations.
| Column I.D. (mm) | Relative Resolution/Efficiency | Relative Sample Capacity | Typical Application |
|---|---|---|---|
| 0.53 | Low | Very High | Semi-preparative, replacing packed columns greyhoundchrom.comgcms.cz |
| 0.32 | Good | High | Routine analyses, trace analysis, GC-MS greyhoundchrom.com |
| 0.25 | High | Standard | High-resolution routine and research applications greyhoundchrom.comgcms.cz |
| 0.10 - 0.18 | Very High | Low | Very complex mixtures, fast GC, high-resolution needs gcms.czgcms.cz |
Column Length (L): The resolution of a column is proportional to the square root of its length. chebios.itgreyhoundchrom.com Therefore, doubling the column length from 25 m to 50 m will not double the resolution, but will increase it by a factor of approximately 1.4 (the square root of 2). greyhoundchrom.comchromatographyonline.com While longer columns provide more theoretical plates and can improve the separation of closely eluting enantiomers, the primary trade-off is a substantial, often near-doubling, of the analysis time. greyhoundchrom.com Increasing column length is generally considered a final step in method optimization after adjusting the stationary phase chemistry, temperature, and other dimensional parameters. greyhoundchrom.com Standard lengths for this compound columns are typically 25 m or 30 m. elementlabsolutions.comgcms.cz
Applications of Chirasil Dex in Enantioselective Separation Methodologies
Gas Chromatography (GC) Applications
Chirasil-Dex has been extensively employed as a CSP in capillary gas chromatography for the separation of enantiomers across diverse chemical classes. Its high thermal stability and enantioselective capabilities make it a valuable tool for analytical chemists.
Enantioselective GC of N-alkylated Barbiturates
The enantiomers of N-alkylated barbiturates often exhibit different physiological activities, making their separation crucial for pharmacological studies. This compound, particularly a variant with an undecamethylene spacer (C11-Chirasil-Dex), has proven to be highly effective for the simultaneous enantiomeric separation of a series of these compounds. Research has shown that this CSP can achieve baseline resolution for many N-alkylated barbiturates, providing a reliable method for determining enantiomeric excess. nih.govsemanticscholar.orgnih.govgcms.cz
The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the barbiturates. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. Studies have demonstrated that oven temperature is a critical parameter in optimizing the resolution of these compounds. semanticscholar.org
Table 1: Enantioselective GC Separation of N-alkylated Barbiturates on C11-Chirasil-Dex Data sourced from research on the application of C11-Chirasil-Dex. semanticscholar.org
| Compound | Separation Factor (α) | Resolution (Rs) | Oven Temperature (°C) |
| 1-Methyl-5-phenyl-5-propyl-barbituric acid | 1.06 | 2.05 | 180 |
| 1,3-Dimethyl-5-phenyl-5-ethyl-barbituric acid | 1.05 | 1.80 | 180 |
| 1-Methyl-5-phenyl-5-butyl-barbituric acid | 1.07 | 2.30 | 180 |
| 1,3-Dimethyl-5-phenyl-5-butyl-barbituric acid | 1.06 | 2.10 | 180 |
| 1-Methyl-5-(p-tolyl)-5-ethyl-barbituric acid | 1.04 | 1.50 | 180 |
Chiral Separation of Cyclopropane (B1198618) Derivatives
This compound has also been successfully applied to the enantioselective separation of cyclopropane derivatives. A study utilizing C11-Chirasil-Dex demonstrated the versatility of this stationary phase for this class of compounds. The developed GC method allows for the determination of chemical yields, enantioselectivity, substrate specificity, and catalytic activity of chiral catalysts used in the synthesis of these cyclopropanes. A significant advantage of this method is that it often avoids the need for time-consuming work-up procedures. wiley.com The ability to directly analyze the reaction mixture provides a rapid and efficient means of monitoring asymmetric cyclopropanation reactions.
Resolution of Polychlorinated Biphenyls (PCBs)
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants, and some of them exist as stable atropisomers due to restricted rotation around the C-C single bond connecting the two phenyl rings. These atropisomers can have different toxicological properties. This compound has been instrumental in the resolution of these chiral PCBs. mdpi.comgcms.cz
Research has shown that the degree of separation is highly dependent on the substitution pattern of the PCB congeners, with 2,3,6-substitution on at least one of the phenyl rings being a key factor for successful chiral recognition on this compound. mdpi.com This CSP has been used to separate a range of stable atropisomeric PCBs, enabling studies on their environmental fate and enantioselective bioaccumulation. mdpi.comnih.govnih.gov
Table 2: Resolution of Stable Atropisomeric PCBs on a this compound Column Data compiled from studies on the enantioselective separation of PCBs. mdpi.com
| PCB Congener Number | Substitution Pattern | Resolution (Rs) | Status |
| 84 | 2,2',3,3',5,5' | ~0.7 | Partially Separated |
| 91 | 2,2',3,4',5,5' | ~0.8 | Partially Separated |
| 95 | 2,2',3,5',6 | 1.25 | Completely Resolved |
| 132 | 2,2',3,3',4,6' | 1.50 | Completely Resolved |
| 136 | 2,2',3,3',6,6' | ~0.9 | Partially Separated |
| 149 | 2,2',3,4',5',6 | 1.25 | Completely Resolved |
| 174 | 2,2',3,3',4,5,6' | ~0.7 | Partially Separated |
| 176 | 2,2',3,3',4,6,6' | ~0.8 | Partially Separated |
Analysis of Chiral Hydrocarbons (e.g., Branched Alkanes)
The enantioselective separation of unfunctionalized chiral hydrocarbons, such as branched alkanes, is a significant challenge in separation science due to the lack of functional groups for strong interactions with the stationary phase. However, cyclodextrin-based CSPs, including this compound, have shown the capability to resolve such compounds. The separation mechanism is primarily based on weak van der Waals forces and the inclusion of the analyte within the cyclodextrin (B1172386) cavity. mdpi.com
A notable application is the successful resolution of the enantiomers of 4-methyloctane (B165697) using a this compound CB column, which is a permethylated β-cyclodextrin stationary phase. mdpi.com This research has opened avenues for investigating the stereochemistry of larger branched hydrocarbons, such as the isoprenoid alkanes pristane (B154290) and phytane, which are important biomarkers. The study of chiral hydrocarbons is also relevant for understanding geochemical processes and in the search for molecular biosignatures. mdpi.com While comprehensive data for a wide range of branched alkanes on this compound is not extensively documented in single studies, the successful separation of model compounds demonstrates its potential in this area.
Table 3: Enantioselective GC Separation of a Chiral Branched Alkane on this compound CB Based on findings for the separation of 4-methyloctane. mdpi.com
| Compound | Stationary Phase | Elution Order |
| 4-Methyloctane | This compound CB (Permethylated β-cyclodextrin) | (R)-enantiomer then (S)-enantiomer |
Enantiomeric Analysis of Pyrethroic Acids and Related Compounds
Pyrethroid insecticides are widely used and contain chiral centers, leading to multiple stereoisomers with varying biological activities. The analysis of the enantiomeric composition of pyrethroic acids, which are intermediates in the synthesis of pyrethroids, is therefore of great importance. This compound, containing a chemically bonded permethylated β-cyclodextrin, has proven to be an effective stationary phase for the chiral separation of these acids.
Systematic studies have shown that β-cyclodextrin-based CSPs are particularly well-suited for resolving pyrethroic acid enantiomers. In a comparative study, this compound provided the highest selectivity for cis-permethrinic acid among the tested stationary phases. The analysis can be performed on the free acids or their methyl ester derivatives, depending on the chromatographic behavior of the specific compound.
Table 4: Chiral Selectivity of Pyrethroic Acid Derivatives on this compound Data from a comparative study of chiral stationary phases.
| Compound | Derivative Form | Separation Factor (α) at 100°C |
| cis-Permethrinic acid | Free Acid | 1.284 |
| cis-Permethrinic acid | Methyl Ester | 1.120 |
Separation of Chiral Flavors and Odorants (e.g., Ionone, Lactones, Esters)
The enantiomers of flavor and fragrance compounds often possess distinct sensory properties. Therefore, the ability to separate and quantify these enantiomers is crucial for quality control in the food and perfume industries, as well as for authentication purposes. This compound has been effectively utilized for the enantioselective analysis of a variety of chiral flavors and odorants.
For instance, a CP-Chirasil-Dex CB stationary phase has been employed in the headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS) analysis of strawberry flavor. This method allows for the determination of the enantiomeric ratios of key chiral volatiles, which can be used to distinguish between natural and synthetic flavorings. The separation of these compounds is essential for verifying the authenticity of food products.
Table 5: Chiral Volatiles in Strawberry Flavor Separated on CP-Chirasil-Dex CB Selected compounds from a study on the authentication of strawberry flavor.
| Compound |
| Methyl 2-methylbutanoate |
| Ethyl 2-methylbutanoate |
| 2-Methylbutanoic acid |
| Linalool |
| α-Ionone |
| γ-Decalactone |
| γ-Dodecalactone |
| Methyl anthranilate |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is a form of normal phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. wikipedia.org It is recognized as a "green technique" due to the significant reduction in organic solvent use. news-medical.net SFC is particularly effective for chiral separations, offering high speed and efficiency. news-medical.netslideshare.netchromatographyonline.com
The application of this compound extends to supercritical fluid chromatography, particularly in an open-tubular capillary format. nih.gov In this mode, the same this compound coated column used for GC can be employed, demonstrating the selector's versatility. nih.gov The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for rapid and highly efficient separations. news-medical.net This makes capillary SFC with a this compound stationary phase a powerful tool for the enantioselective analysis of thermally labile molecules and various pharmaceutical compounds. nih.govwikipedia.org
Capillary Electrochromatography (CEC) Applications
Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of chromatography.
Table 3: Application of this compound in OTEC
| Application | Analytes | Key Finding | Source |
|---|---|---|---|
| Pharmaceutical Analysis | NSAIDs, small molecules | Baseline resolution achieved for several anti-inflammatory drugs. | tandfonline.com |
| Method Development | Hexobarbital (B1194168) | A dual-recognition system using this compound and a charged cyclodextrin additive increased the chiral separation factor. | nih.gov |
| Pioneering Work | General Enantiomers | First reported enantiomeric separation in OT-CEC utilized a this compound coated capillary. | sci-hub.box |
Pressure-Assisted Capillary Electrochromatography (p-CEC/rod-CEC)
Pressure-assisted capillary electrochromatography (p-CEC) leverages the application of external pressure to augment the electroosmotic flow (EOF), offering enhanced control over the mobile phase velocity and improving the robustness of the separation process. The use of capillaries packed with this compound immobilized on silica (B1680970) has proven to be an efficient and rapid method for resolving various racemic compounds. nih.gov
In this technique, a modest pressure (e.g., around 10 bar) is typically applied to prevent the formation of bubbles that can arise from Joule heating, thereby ensuring a stable baseline and reproducible results. nih.gov A significant advantage of using this compound in a p-CEC format is the marked increase in separation efficiency compared to conventional micropacked liquid chromatography (LC) performed on the same column. Studies have demonstrated that under p-CEC conditions, columns packed with this compound can achieve theoretical plate numbers approximately three times higher than in LC mode, leading to superior resolution factors for enantiomeric pairs. nih.govnih.gov
The methodology has also been successfully applied to monolithic columns, a format known as rod-CEC. A monolithic rod column coated with this compound combines the high stability of the silica monolith, capable of withstanding high voltages (up to 30 kV) and pressures (over 400 bar), with the excellent chiral recognition capabilities of the cyclodextrin selector. nih.gov This combination results in significantly higher column efficiencies in rod-CEC, often two to three times greater than what is observed in capillary liquid chromatography with the same monolithic rod, highlighting the synergistic benefits of electro-driven and pressure-assisted flows for enantioseparation. nih.gov
Table 1: Comparison of Separation Efficiency for a Racemic Compound on a this compound Monolithic Column in rod-LC vs. rod-CEC Mode
| Parameter | rod-LC Mode | rod-CEC Mode |
|---|---|---|
| Applied Voltage | N/A | 30 kV |
| Applied Pressure | 400 bar | 400 bar |
| Relative Column Efficiency | 1x | ~2-3x Higher |
| Key Advantage | Standard chromatographic setup | Higher resolution and efficiency |
This table illustrates the comparative efficiency of a this compound monolithic column under liquid chromatography (LC) and capillary electrochromatography (CEC) conditions, based on findings in the literature. nih.gov
Dual Chiral Recognition Systems in CEC (CSP combined with mobile phase chiral additives)
The selectivity of enantioseparation on a this compound stationary phase can be further modulated and enhanced through the creation of a dual chiral recognition system. This is achieved by introducing a second chiral selector, known as a chiral mobile phase additive, into the running buffer. The interplay between the analyte, the CSP, and the mobile phase additive can lead to synergistic effects that improve resolution.
A notable example of this approach is the enantioseparation of the sedative hexobarbital using an open tubular electrochromatography (OTEC) setup with a this compound coated capillary. nih.gov In this system, charged cyclodextrin derivatives were added to the buffer to act as secondary chiral selectors. The nature of the additive was found to have a profound impact on the separation. nih.gov
When a cationic cyclodextrin, β-cyclodextrin-2-hydroxy-3-trimethylammoniumpropyl ether chloride (HTAP-β-CD), was used as the additive, the chiral separation factor (α) for hexobarbital enantiomers was significantly increased. This enhancement is attributed to a cooperative interaction where both chiral selectors preferentially interact with different enantiomers in a complementary fashion. nih.gov
Table 2: Effect of Charged Cyclodextrin Additives on the Chiral Separation Factor (α) of Hexobarbital on a this compound CSP
| Chiral System | Mobile Phase Additive | Effect on Separation Factor (α) | Outcome |
|---|---|---|---|
| Single Recognition | None | Baseline α | Standard Separation |
| Dual Recognition | Cationic (HTAP-β-CD) | Increased α | Enhancement of Enantioselectivity |
| Dual Recognition | Anionic (SPE-β-CD) | Decreased α | Compensation of Enantioselectivity |
This table summarizes the observed effects of adding cationic and anionic chiral selectors to the mobile phase during the separation of hexobarbital on a this compound chiral stationary phase. nih.gov
Enantiomer Separation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This compound has been effectively utilized in the enantioselective separation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), a class of compounds where one enantiomer typically possesses the desired therapeutic activity while the other may be less active or contribute to side effects. The 2-arylpropionic acids, commonly known as "profens," are a major subgroup of NSAIDs that have been successfully resolved using this compound-based methods.
Open tubular electrochromatography employing capillaries coated with this compound has been cited as a method for the enantiomer separation of ibuprofen (B1674241). The technique combines the high efficiency of electrophoresis with the selective molecular recognition provided by the this compound stationary phase to resolve the (S)-(+)- and (R)-(-)- enantiomers of this widely used analgesic.
While detailed comparative studies across a broad range of NSAIDs on this compound in CEC are specific, the principle has been well-established for profens. The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the NSAID enantiomers and the permethylated β-cyclodextrin cavities of the stationary phase. Differences in the stability of these complexes lead to differential migration times and, consequently, the separation of the enantiomers. The successful application to profens like ibuprofen underscores the utility of this compound for the quality control and analysis of chiral NSAIDs.
Table 3: Application of this compound in the Enantioseparation of NSAIDs
| NSAID (Profens) | Separation Method | This compound Role | Outcome |
|---|---|---|---|
| Ibuprofen | Open Tubular Electrochromatography (OTEC) | Chiral Stationary Phase | Successful resolution of enantiomers |
| Ketoprofen | Capillary Electrophoresis (CE) using CD selectors | (Reference Method) | Demonstrates general applicability of CDs |
| Fenoprofen | Capillary Electrophoresis (CE) using CD selectors | (Reference Method) | Demonstrates general applicability of CDs |
This table highlights the documented use of this compound for ibuprofen separation and references the broader success of cyclodextrin-based methods for other profens. nih.gov
Comparative Analysis with Alternative Chiral Selective Agents
Comparison with Other Cyclodextrin (B1172386) Derivatives (e.g., α-, γ-Cyclodextrins, Modified β-Cyclodextrins)
Chirasil-Dex, specifically the Chirasil-β-Dex variant, is a permethylated β-cyclodextrin immobilized on a polysiloxane matrix. This structure offers distinct advantages over other cyclodextrin derivatives, particularly those that are merely dissolved in a polysiloxane matrix or those based on α- or γ-cyclodextrins.
Research indicates that chemically bonded cyclodextrin phases, such as this compound, generally offer more homogeneous enantioselectivity and improved longevity compared to phases where the cyclodextrin is simply dissolved in the polysiloxane matrix chromatographyonline.comchromatographyonline.comelementlabsolutions.com. The immobilization prevents the chiral selector from migrating, ensuring consistent performance elementlabsolutions.com. Studies comparing this compound with other cyclodextrin-based stationary phases, such as those based on α- and γ-cyclodextrins (e.g., Alfa Dex 120, Gamma Dex 120), have shown that while different cyclodextrin ring sizes exhibit varying selectivities for specific analytes, β-cyclodextrin derivatives like this compound often provide excellent chiral recognition for a broad range of compounds mdpi.comchromatographyonline.com. For instance, in the separation of pyrethroic acids, this compound demonstrated higher selectivity values than Cydex-B (a mixture of permethyl β-CD in silicone polymer), attributed to its different silicon matrix and higher selector content mdpi.com. Similarly, this compound has been noted to have a larger separation factor and separation space in GC×GC analysis compared to other cyclodextrin phases like MEGA-DEX DET—β and Rt-βDEXsp stuba.sk.
However, the specific substitution pattern on the cyclodextrin can also influence selectivity. For example, modifications at the 2 and 3 positions of the cyclodextrin ring can significantly affect separation properties compared to modifications at the 6 position researchgate.net. While this compound is a permethylated β-cyclodextrin, other modified β-cyclodextrins with different derivatizations (e.g., acetyl, tert-butyldimethylsilyl) have also been developed and show varying selectivities for different classes of chiral compounds researchgate.netnih.gov.
Comparative Performance with Non-Cyclodextrin Chiral Selectors (e.g., Chirasil-Val)
This compound is frequently compared with Chirasil-Val, a polysiloxane-linked N-propanoyl-L-valine tert-butyl amide, which is a prominent amino acid derivative-based CSP researchgate.netresearchgate.netnih.govchromatographyonline.comresearchgate.net. Chirasil-Val is particularly effective for the separation of derivatized α-amino acids researchgate.netresearchgate.netresearchgate.net. In contrast, this compound, being a cyclodextrin-based phase, excels in separating a wider range of compounds, including underivatized chiral alcohols, ketones, and hydrocarbons, which are often problematic for amino acid-based selectors nih.govchromatographyonline.comacs.org.
A study comparing Chirasil-Val and this compound indicated that this compound displayed the best characteristics for optimal resolution of chiral compounds without preliminary derivatization, making it suitable for space exploration missions nih.gov. While Chirasil-Val is highly selective for specific classes like amino acid derivatives, this compound offers broader applicability across diverse chemical structures researchgate.netacs.org. For instance, a mixed CSP combining Chirasil-Val and this compound (Chirasil-DexVal-C11) retained the individual enantioselectivities of both components, enabling the separation of both apolar hydrocarbons (this compound's strength) and polar amino acid derivatives (Chirasil-Val's strength) acs.org.
Other non-cyclodextrin selectors, such as polysaccharide-based phases, are also widely used. Polysaccharide CSPs offer broad chiral recognition due to numerous chiral sites and can be used with various mobile phases (normal phase, polar organic, reversed phase, SFC) phenomenex.com. However, this compound, as a cyclodextrin derivative, often exhibits strong inclusion-based interactions, which are particularly effective for certain classes of analytes, including hydrocarbons that lack polar functional groups chromatographyonline.comresearchgate.net.
Influence of Silicon Matrix Polarity and Chiral Selector Content on Selectivity
The concentration or "loading" of the chiral selector (permethylated β-cyclodextrin) on the polysiloxane matrix also impacts selectivity. While the exact content is proprietary for commercial columns, research suggests that higher selector content can lead to improved enantioselectivity, provided it is effectively immobilized and does not lead to phase instability mdpi.comscispace.com. Chemically bonding the cyclodextrin to the polysiloxane backbone, as in this compound, ensures a stable and homogeneous distribution of the chiral selector, contributing to consistent and high enantioselectivity across the column elementlabsolutions.com. Immobilized phases also offer advantages like broader usable temperature ranges and insolubility after cross-linking scispace.com.
Relative Advantages and Disadvantages of this compound in Specific Analytical Contexts
Advantages:
Broad Applicability: this compound is highly effective for separating a wide range of chiral compounds, including alcohols, ketones, hydrocarbons, and even underivatized molecules, which are often challenging for other CSPs nih.govacs.org.
Homogeneous Enantioselectivity and Longevity: The chemical bonding of the permethylated β-cyclodextrin to the polysiloxane backbone ensures uniform enantioselectivity and excellent column longevity, as the chiral selector does not migrate elementlabsolutions.com.
Low Elution Temperature: The polysiloxane matrix allows for low elution temperatures, which is beneficial for thermally labile analytes and can improve enantioselectivity psu.edumz-at.de.
Versatility in Chromatography Modes: this compound has been successfully employed in various chromatographic techniques, including Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrochromatography (CEC), often referred to as a "unified enantioselective approach" chromatographyonline.comresearchgate.netnih.govnih.gov.
No Derivatization Required: For many analytes, this compound allows for direct separation of enantiomers without the need for derivatization, simplifying sample preparation and increasing productivity elementlabsolutions.comnih.gov.
Disadvantages:
Moderate Selectivity for Certain Analytes: While broadly applicable, this compound may exhibit moderate enantioselectivity (low separation factors, α) for some compound classes, requiring high-efficiency columns for baseline resolution researchgate.netnih.govbme.hu. In such cases, other specialized CSPs or optimization of chromatographic conditions might be necessary.
Synthesis Complexity: The synthesis of chemically bonded cyclodextrin phases like this compound requires dedicated and often tedious methods bme.hu.
Potential for Peak Broadening: In dual chiral recognition systems, where this compound is used in conjunction with other chiral selectors in the mobile phase, unusual peak broadening phenomena have been observed nih.gov.
Theoretical and Computational Investigations of Chirasil Dex Systems
Molecular Modeling and Docking Simulations for Host-Guest Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict the preferred binding orientation of one molecule (the guest) to another (the host) to form a stable complex. In the context of Chirasil-Dex, these simulations are crucial for understanding how enantiomers interact with the cyclodextrin (B1172386) cavity and its substituents.
Docking studies typically involve generating a multitude of possible conformations of the analyte (guest) within the binding site of the this compound (host). These poses are then scored based on a function that estimates the binding affinity. The results of these simulations can reveal key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that contribute to the stability of the host-guest complex. researchgate.net For instance, a study on the interactions of Ataluren with various cyclodextrins demonstrated that molecular docking could successfully predict the cyclodextrin with the highest binding affinity. researchgate.net
Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of atoms in the system over time. researchgate.net This provides a dynamic picture of the host-guest complex, allowing for the observation of conformational changes and the stability of intermolecular bonds. researchgate.net MD simulations have been effectively used to investigate the intermolecular interactions between chiral molecules and chiral molecular micelles, providing insights into the mechanism of chiral recognition. nih.gov
A typical workflow for these investigations is presented below:
| Step | Description |
| 1. System Preparation | The 3D structures of the this compound selector and the enantiomeric analytes are prepared. This may involve building the structures from scratch or obtaining them from crystallographic databases. |
| 2. Docking Simulation | The analyte is "docked" into the binding site of the this compound. The docking algorithm explores various orientations and conformations of the analyte to find the most favorable binding mode. |
| 3. Scoring | Each docked pose is assigned a score that reflects the predicted binding affinity. Lower scores typically indicate more favorable interactions. |
| 4. Analysis of Interactions | The best-scoring poses are analyzed to identify the key intermolecular interactions responsible for binding. This can include identifying hydrogen bond donors and acceptors, hydrophobic contacts, and electrostatic interactions. |
| 5. Molecular Dynamics (MD) Simulation | The most promising docked complexes are subjected to MD simulations to assess their stability and to observe the dynamic behavior of the host-guest interaction over time. |
These simulations provide valuable data on the structural and energetic aspects of chiral recognition, helping to rationalize experimentally observed enantioselectivity.
Density Functional Theory (DFT) Calculations for Understanding Enantiorecognition
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. austinpublishinggroup.com It has become a vital tool in computational chemistry for predicting a wide range of molecular properties, including geometries, energies, and reaction mechanisms. nih.gov In the context of this compound, DFT calculations offer a high level of theoretical accuracy for understanding the subtle energetic differences that underpin enantiorecognition.
DFT calculations can be employed to:
Optimize the geometries of the individual enantiomers and the this compound selector, as well as their diastereomeric complexes.
Calculate the binding energies of the host-guest complexes. The difference in binding energies between the two diastereomeric complexes (this compound with the R-enantiomer and this compound with the S-enantiomer) is directly related to the enantioselectivity of the separation.
Analyze the nature of the intermolecular interactions through techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM). These analyses provide detailed information about charge transfer and the strength of non-covalent interactions.
Predict spectroscopic properties , which can then be compared with experimental data to validate the computational models. nih.gov
The application of DFT can reveal possibilities that were not previously considered in mechanistic investigations. nih.gov For example, DFT calculations can help to identify the specific atoms and functional groups that play the most significant role in the chiral recognition process.
| Parameter | Information Gained from DFT Calculations |
| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms in the host-guest complex. |
| Binding Energy | Quantifies the strength of the interaction between the this compound and the analyte. The difference in binding energy for the two enantiomers is a key indicator of enantioselectivity. |
| Electron Density Distribution | Reveals how the electrons are distributed within the complex, highlighting regions of electrostatic attraction and repulsion. |
| Vibrational Frequencies | Can be used to predict infrared (IR) spectra, which can be compared with experimental data to confirm the structure of the complex. mdpi.com |
Simulation of Chiral Recognition Mechanisms
The simulation of chiral recognition mechanisms aims to provide a detailed, dynamic picture of the processes that lead to the separation of enantiomers. researchgate.net This often involves the use of molecular dynamics (MD) simulations, which can model the behavior of the chiral stationary phase, the mobile phase, and the analytes at an atomistic level. researchgate.net
These simulations can help to elucidate several key aspects of the chiral recognition mechanism:
Inclusion Complex Formation: Visualizing how the enantiomers enter and orient themselves within the cyclodextrin cavity of this compound.
Role of the Mobile Phase: Understanding how solvent molecules interact with the chiral stationary phase and the analytes, and how this influences the chiral recognition process.
Conformational Flexibility: Assessing the conformational changes in both the this compound and the analyte upon binding, and how this flexibility contributes to enantioselectivity.
Thermodynamic and Kinetic Factors: Calculating thermodynamic properties such as the free energy of binding, and observing the kinetics of complex formation and dissociation.
By analyzing the trajectories from MD simulations, researchers can identify the specific interactions that are most persistent and therefore most important for chiral discrimination. For example, the lifetimes of hydrogen bonds between the analyte and the chiral selector can be calculated and compared for the two enantiomers. researchgate.net
Computational Prediction of Elution Order and Selectivity
A significant goal of computational studies in chiral chromatography is the ability to predict the elution order of enantiomers and the enantioselectivity of a separation a priori. This would greatly accelerate the development of new chiral separation methods. Various computational approaches are being explored for this purpose, with Quantitative Structure-Retention Relationships (QSRR) being a prominent example. mdpi.comresearchgate.net
QSRR models attempt to find a mathematical relationship between the structural or physicochemical properties of a molecule (descriptors) and its retention time in a chromatographic system. mdpi.com For chiral separations, the goal is to develop models that can predict the retention times of both enantiomers, thereby allowing for the prediction of their elution order and the separation factor (α).
The development of a QSRR model for predicting elution order on a this compound column would typically involve the following steps:
| Step | Description |
| 1. Data Collection | A dataset of chiral compounds that have been separated on a this compound column is compiled. This dataset should include the retention times of both enantiomers for each compound. |
| 2. Descriptor Calculation | A large number of molecular descriptors are calculated for each enantiomer. These descriptors can encode information about the molecule's 2D and 3D structure, electronic properties, and other physicochemical characteristics. |
| 3. Model Building | Statistical methods or machine learning algorithms are used to build a model that relates the calculated descriptors to the observed retention times. researchgate.net |
| 4. Model Validation | The predictive power of the model is assessed using various statistical techniques, such as cross-validation and prediction on an external test set. |
Recent advancements have also seen the application of more sophisticated machine learning techniques, such as graph convolutional networks, for the prediction of elution order in chiral chromatography. chemrxiv.org These methods have shown promising results in achieving high prediction accuracy. chemrxiv.org
Future Directions and Emerging Research Avenues for Chirasil Dex
Development of Next-Generation Chirasil-Dex Architectures and Variants
The performance of this compound is intrinsically linked to its molecular architecture. Researchers are actively exploring modifications to the core structure to enhance its enantioselective properties, thermal stability, and range of applications.
One area of focus is the nature of the spacer linking the cyclodextrin (B1172386) to the polysiloxane backbone. For instance, a variant, C11-Chirasil-Dex, which incorporates an undecamethylene spacer, has demonstrated excellent enantioseparation capabilities for cyclopropane (B1198618) derivatives. The length and chemical nature of this spacer can influence the chiral recognition process by altering the positioning and accessibility of the cyclodextrin cavity.
Beyond modifying the spacer, the development of other Chirasil-type stationary phases highlights the potential for creating a family of related CSPs with complementary selectivities. Examples include Chirasil-L-Val and Chirasil-D-Val, which utilize L-valine and D-valine as the chiral selectors, respectively, and have been successful in the simultaneous enantioseparation of proteinogenic α-amino acids. Additionally, Chirasil-Metal variants, such as Chirasil-nickel and Chirasil-zinc, have been developed for specialized applications in complexation gas and supercritical fluid chromatography. These metal-based CSPs are particularly suited for the separation of less volatile and configurationally labile racemates.
The table below summarizes some of the developmental variants of Chirasil-type stationary phases and their key characteristics.
| Chirasil Variant | Chiral Selector | Linkage/Backbone | Key Features & Applications |
| This compound | Permethylated β-cyclodextrin | Octamethylene spacer on polydimethylsiloxane | Broad enantioselectivity, thermally stable, used in GC, SFC, LC, and CEC. |
| C11-Chirasil-Dex | Permethylated β-cyclodextrin | Undecamethylene spacer | Enhanced separation of cyclopropane derivatives. |
| Chirasil-L-Val | N-acyl-L-valine t-butylamide | Polydimethylsiloxane | Simultaneous enantioseparation of proteinogenic α-amino acids. |
| Chirasil-D-Val | N-acyl-D-valine t-butylamide | Polydimethylsiloxane | Reverses the elution order compared to Chirasil-L-Val. |
| Chirasil-Metal (Ni, Zn) | Metal complexes (e.g., nickel(II)- and zinc(II)-bis[(3-heptafluorobutanoyl)-10-methylene-(1R)-camphorate]) | Chemically bonded to poly(dimethylsiloxane) | Used in complexation SFC for Lewis base selectands. |
These developments indicate a trend towards creating a broader library of Chirasil-based CSPs, each tailored for specific classes of chiral compounds and analytical challenges.
Integration with Hyphenated Analytical Techniques Beyond GC-MS
While GC-MS has been the traditional workhorse for analyses involving this compound, its versatility allows for integration with a range of other hyphenated analytical techniques. This expansion is driven by the need for multidimensional analysis and the characterization of complex samples.
Supercritical Fluid Chromatography (SFC): this compound has been successfully employed as a stationary phase in SFC. SFC offers advantages for the separation of thermally labile and non-volatile compounds that are not amenable to GC. The use of supercritical carbon dioxide as a mobile phase in SFC does not adversely affect the complexation equilibria involved in chiral recognition on Chirasil-based phases.
Liquid Chromatography (LC): A single column coated with thermally immobilized Chirasil-β-Dex can be used for enantiomer separations in GC, SFC, and LC, demonstrating a "unified" approach to chromatography. Furthermore, this compound coated on porous silica (B1680970) is also effective for enantiomer separations in high-performance liquid chromatography (HPLC).
Capillary Electrochromatography (CEC): The first demonstration of chiral CEC utilized capillaries coated with a permethyl-β-CD-modified dimethylpolysiloxane, namely this compound. This technique combines the high efficiency of capillary electrophoresis with the selectivity of chromatography. Open-tubular CEC (o-CEC) with this compound has been shown to provide higher efficiencies at comparable elution times compared to its pressure-driven counterpart, open-tubular liquid chromatography (o-LC).
The ability to use this compound across these different chromatographic modes offers significant flexibility in method development and allows for the comprehensive analysis of chiral compounds.
Expansion of Analyte Scope to Challenging Chiral Compounds
A significant area of ongoing research is the application of this compound for the enantioseparation of increasingly complex and challenging chiral molecules. The unique inclusion-complexation mechanism of the cyclodextrin moiety allows for the resolution of compounds that are difficult to separate using other chiral stationary phases.
Unfunctionalized Hydrocarbons: A notable achievement has been the enantioseparation of unfunctionalized saturated hydrocarbons, such as chiral alkanes, which lack functional groups for strong interactions with the stationary phase. This is of particular interest in the search for extraterrestrial homochirality.
Polychlorinated Biphenyls (PCBs): this compound has been utilized in comprehensive two-dimensional gas chromatography (GCxGC) for the enantioseparation of chiral PCBs from complex matrices like food samples. This demonstrates its utility in environmental analysis.
Cyclopropane Derivatives: The C11-Chirasil-Dex variant has shown particular efficacy in the simultaneous enantiomeric separation of a set of cyclopropane derivatives, providing valuable information on the chemical yields and enantioselectivity of asymmetric cyclopropanation reactions.
The table below provides examples of challenging chiral compounds that have been successfully resolved using this compound and its variants.
| Analyte Class | Specific Examples | This compound Variant Used | Significance |
| Unfunctionalized Alkanes | methylethyl(i)propylmethanes | Chirasil-β-Dex | Important for astrochemical research and understanding weak intermolecular interactions. |
| Polychlorinated Biphenyls (PCBs) | PCBs 84, 91, 95, 132, 136, 149, 174, 176 | This compound | Enables enantioselective analysis of persistent organic pollutants in environmental samples. |
| Cyclopropane Derivatives | Products of intermolecular cyclopropanation of olefins | C11-Chirasil-Dex | Facilitates the analysis of enantioselectivity in asymmetric synthesis. |
| Aryl- and Heteroarylcarbinols | 1-phenylethanol to 1-phenylhexanol | This compound CB | Provides insights into the dominant discriminative mechanisms in chiral recognition. |
| Pharmaceuticals and Agrochemicals | Amines, amino acids, amino alcohols, carboxylic acids, coumarins, diols, imides | This compound | Broad applicability in pharmaceutical and agricultural industries. |
The continued success in these areas suggests that the scope of analytes amenable to separation on this compound will continue to broaden as researchers tackle new and more complex chiral separation problems.
Exploration of this compound in Microfluidic and Miniaturized Separation Systems
The trend towards miniaturization in analytical chemistry has led to the exploration of this compound in microfluidic and other miniaturized separation systems. These systems offer advantages such as reduced sample and solvent consumption, faster analysis times, and the potential for high-throughput screening.
The use of this compound in open-tubular columns for CEC is a prime example of its application in a miniaturized format. The concept of "unified enantioselective chromatography" has been demonstrated for the separation of hexobarbital (B1194168) enantiomers on a single miniaturized open-tubular column (1 m x 50 µm I.D.) coated with this compound, showcasing its utility in GC, SFC, LC, and CEC. The advantages of miniaturization in contemporary chromatographic enantiomer separation are significant, and this compound is well-suited for these applications due to its thermal stability and the ability to be coated as a thin film on the inner surface of capillaries.
The integration of this compound into lab-on-a-chip devices is a promising future direction that could revolutionize chiral analysis by enabling portable and automated systems for on-site analysis in various fields, including clinical diagnostics, environmental monitoring, and process control.
Potential Applications in Astrochemical Research for Chiral Biosignature Detection
The search for extraterrestrial life is one of the most compelling scientific endeavors, and the detection of chiral biosignatures is a key component of this search. This compound, particularly Chirasil-β-Dex, has emerged as a critical tool in this field due to its robustness and ability to separate enantiomers of compounds relevant to the origins of life.
Chirasil-β-Dex has been employed to detect enantiomeric excesses of amino acids, such as up to 15.2% for L-isovaline, in samples from the Murchison and Murray meteorites. Isotopic analysis using GC-combustion isotopic ratio mass spectrometry (GC-C-IRMS) has confirmed the extraterrestrial origin of this enantiomeric bias.
Furthermore, Chirasil-β-Dex is a key component of the Mars Organic Molecule Analyser (MOMA) on the ExoMars rover, which is designed to analyze the molecular composition of Martian soil samples. Its insensitivity to the radiation present in interstellar space makes it an optimal CSP for detecting homochirality on Mars. There are also proposals to use Chirasil-β-Dex in GC experiments for planned NASA missions to Jupiter's moon, Europa.
The successful application of this compound in these missions could provide definitive evidence of past or present life beyond Earth.
Advanced Mechanistic Studies using High-Resolution Spectroscopic and Imaging Techniques
Understanding the fundamental mechanisms of chiral recognition is crucial for the rational design of new and improved chiral stationary phases. Advanced spectroscopic and imaging techniques are beginning to be used to probe the interactions between chiral analytes and this compound at a molecular level.
One novel method that has been used in conjunction with this compound is Coulomb explosion imaging . This technique was used to determine the absolute configuration of R,R-trans-2,3-dideuterooxirane by correlating it with the dextro-rotatory glyceraldehyde, a key reference compound in stereochemistry, which was separated using Chirasil-β-Dex. This confirmed the arbitrary assignment of the D-configuration for (+)-glyceraldehyde.
While direct high-resolution imaging of the transient diastereomeric complexes formed between analytes and this compound within a chromatographic column remains challenging, future developments in techniques such as super-resolution microscopy and cryo-electron microscopy could potentially provide unprecedented insights into these interactions. Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, particularly when coupled with enantioselective GC, can also provide valuable information on the structural and dynamic aspects of chiral recognition.
A deeper mechanistic understanding will enable the development of next-generation this compound architectures with enhanced selectivity and broader applicability.
Q & A
Q. What structural features of analytes enable enantiomeric separation on Chirasil-Dex columns?
this compound columns, which use β-cyclodextrin derivatives chemically bonded to polysiloxane, selectively separate chiral compounds based on substituent positions and steric interactions. For example, non-polar 2,3-substitution patterns on biphenyl systems (e.g., PCB metabolites) are critical for achieving enantioselectivity due to optimized host-guest interactions with the cyclodextrin cavity . Analytes lacking these structural prerequisites (e.g., PCB 136) may exhibit racemic behavior, necessitating complementary columns like Cyclosil-B for resolution .
Q. How should researchers validate enantiomeric purity using this compound in gas chromatography (GC)?
Methodological validation requires:
- Internal standards : Use racemic standards (EF = 0.5) to calculate relative enantiomeric fractions (EF') via the formula , ensuring quantitative accuracy .
- Temperature programming : Optimize isothermal or gradient conditions (e.g., 50°C for 2 min, then 10°C/min to 200°C) to balance resolution and analysis time .
- Cross-validation : Confirm results with orthogonal techniques (e.g., chiral HPLC or optical rotation measurements) to address limitations like low resolution (0.42–0.87) on this compound .
Advanced Research Questions
Q. What experimental design considerations are critical when comparing this compound with other chiral stationary phases (CSPs)?
- Column selection : Compare separation factors (α) across CSPs (e.g., this compound α = 1.890 vs. Pyrolyzed this compound α = 1.008 for c.-pinane/undecane) to evaluate selectivity .
- Multidimensional GC : Pair this compound with non-polar secondary columns (e.g., Rxi-17Sil) in GC×GC setups to enhance separation space (47.35–56.38%) and identify co-eluting compounds in complex matrices like essential oils .
- Structural analysis : Use GC-MS to correlate retention times with substituent effects (e.g., methoxy or hydroxyl groups) influencing enantiomer stability .
Q. How can researchers resolve contradictions in enantiomeric excess (EE) data obtained from this compound?
- Batch variability : Document cyclodextrin concentration and immobilization protocols, as these directly impact column stability and reproducibility .
- Matrix effects : For environmental samples (e.g., Antarctic PCBs), validate extraction methods to avoid artifactual racemization during sample preparation .
- Data normalization : Apply statistical tools (e.g., principal component analysis) to isolate variables affecting EE, such as temperature fluctuations or detector sensitivity .
Q. What strategies improve resolution of low-abundance enantiomers in trace analysis?
- Pre-concentration : Use solid-phase microextraction (SPME) or derivatization (e.g., O-acetylation) to enhance analyte volatility and detectability .
- Carrier gas optimization : Adjust helium flow rates (e.g., 2.4 mL/min) to minimize peak broadening while maintaining column efficiency .
- Post-column techniques : Couple this compound with high-resolution mass spectrometry (HRTOFMS) to distinguish co-eluting isomers via exact mass measurements .
Methodological Challenges and Solutions
Q. How can researchers mitigate the limitations of this compound in prolonged analyses?
- Column conditioning : Pre-treat columns with temperature ramps (e.g., 220°C for 30 min) to reduce baseline drift caused by residual contaminants .
- Modular setups : Implement thermal-modulated GC×GC systems to distribute analyte load across multiple columns, reducing analysis time for complex mixtures .
Q. What protocols ensure reproducibility in synthesizing and immobilizing this compound phases?
- Cyclodextrin derivatization : Use permethylated β-cyclodextrin to enhance thermal stability (up to 250°C) and prevent phase bleeding .
- Immobilization : Optimize sintering conditions (e.g., 380°C with sodium carbonate) to create robust silica monoliths capable of withstanding high pressures (>400 bar) in capillary electrochromatography (CEC) .
Data Presentation and Reporting Standards
Q. How should researchers document this compound-based methods for peer-reviewed publications?
- Experimental details : Specify column dimensions (e.g., 25 m × 0.25 mm i.d. × 0.25 μm film thickness), carrier gas parameters, and temperature programs to ensure replicability .
- Supporting information : Provide raw EF values, standard deviations, and chromatograms in supplementary files, adhering to journal guidelines for data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
